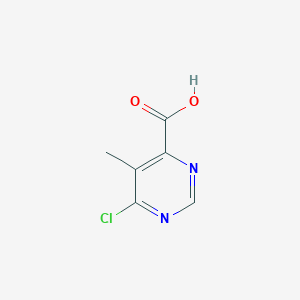

6-Chloro-5-methylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound 6-Chloro-5-methylpyrimidine-4-carboxylic acid is 172.0039551 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-5-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)8-2-9-5(3)7/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYXDFPPBBYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717776 | |

| Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-12-6 | |

| Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of complex bioactive agents.[1] This document moves beyond a simple recitation of data points to offer an in-depth examination of the structural attributes that dictate the compound's acidity, solubility, spectral characteristics, and stability. By grounding theoretical predictions with established analytical protocols, this guide aims to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this important chemical intermediate.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically significant molecules, including nucleobases and numerous therapeutic agents.[2] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a prime example of such a functionalized building block. Its structure features a carboxylic acid group for amide coupling or salt formation, a chloro substituent that can act as a leaving group in nucleophilic substitution reactions, and a methyl group that influences steric interactions and lipophilicity.[1] Understanding the intrinsic physicochemical properties of this molecule is, therefore, the critical first step in its successful application in the synthesis of novel chemical entities.

Chemical Identity and Structural Properties

A precise understanding of the compound's identity is paramount for any scientific investigation. The key identifiers and structural properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | N/A (Systematic) |

| CAS Number | 933702-12-6 | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4] |

| Molecular Weight | 172.57 g/mol | [4] |

| Canonical SMILES | CC1=C(C(=O)O)N=CN=C1Cl | N/A (Chem-Info) |

| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [4] |

Core Physicochemical Characteristics

The interplay of the pyrimidine ring, the carboxylic acid, the chloro group, and the methyl group defines the compound's behavior in chemical and biological systems.

Acidity and Ionization State (pKa)

The acidity of the carboxylic acid group is the most influential physicochemical parameter, governing the compound's solubility and its ability to interact with biological targets. The pKa value is significantly influenced by the electron-withdrawing nature of the nitrogen-containing pyrimidine ring and the adjacent chloro atom.

The ionization state of the molecule is directly dependent on the pH of the surrounding medium, a relationship visualized in the diagram below.

Caption: Acid-base equilibrium of the carboxylic acid group.

Solubility Profile

The solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is dichotomous, reflecting its dual polar and non-polar characteristics.

-

Aqueous Solubility: The presence of the carboxylic acid group and nitrogen atoms allows for hydrogen bonding with water. However, the overall molecule is relatively non-polar. Its solubility in water is expected to be slight but will increase significantly in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.[6]

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can solvate both the polar carboxylic acid group and the heterocyclic ring system.

Physical and Thermal Properties

-

Appearance: Similar chlorinated pyrimidine compounds are described as white or off-white crystalline solids.[6]

-

Melting Point: A defined melting point is indicative of purity. While the exact value for this specific isomer is not listed in the search results, related compounds like 6-amino-5-chloropyrimidine-4-carboxylic acid have a high melting point (approx. 292-296°C), suggesting strong intermolecular forces in the crystal lattice, such as hydrogen bonding between carboxylic acid groups.[6]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.[7]

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7][8]

-

C=O Stretch: A strong, sharp absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]

-

C=N and C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring stretches.

-

C-Cl Stretch: A peak in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9][10]

-

¹H NMR:

-

-COOH Proton: A highly deshielded singlet, typically appearing far downfield (>10 ppm), which may be broad.

-

Pyrimidine Proton: A singlet for the lone proton on the pyrimidine ring. Its chemical shift would be influenced by the adjacent nitrogen and chlorine atoms, likely appearing in the 8-9 ppm range.

-

-CH₃ Protons: A singlet for the methyl group protons, expected to appear in the 2.0-2.5 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the 160-180 ppm region.[7]

-

Pyrimidine Ring Carbons: Multiple signals are expected in the aromatic/heteroaromatic region (approx. 120-160 ppm). The carbons bonded to chlorine and nitrogen will be significantly affected.

-

Methyl Carbon (-CH₃): An upfield signal, typically in the 15-25 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This is a definitive signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and the chlorine atom (-35 or -37 Da).[7]

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol describes a self-validating system for accurately determining the acid dissociation constant (pKa). The causality behind each step is explained to ensure experimental integrity.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (R-COOH) and the deprotonated conjugate base (R-COO⁻) are equal.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation:

-

Accurately weigh approximately 0.1 mmol of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Rationale: An accurate mass is crucial for calculating the theoretical equivalence point.

-

Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) and dilute with deionized water to a final volume of 50 mL. Rationale: Using a co-solvent ensures the compound remains dissolved throughout the titration.

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00). Rationale: Ensures accurate pH measurements, the core data of the experiment.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Using a burette, add standardized ~0.1 M NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Veq).

-

Determine the half-equivalence point volume (Veq/2).

-

Locate the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the experimental pKa.

-

Stability, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[11] For related compounds, storage under an inert atmosphere at 2-8°C is recommended.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Safety: While specific toxicity data for this isomer is limited, similar chloro-pyrimidine derivatives are classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[13] Standard laboratory safety practices should be strictly followed.[6][12]

Conclusion

6-Chloro-5-methylpyrimidine-4-carboxylic acid is a strategically designed chemical intermediate whose utility is dictated by its distinct physicochemical properties. Its acidity, predictable solubility, and characteristic spectroscopic signatures provide researchers with the necessary parameters for its effective use in synthetic chemistry. The protocols and analyses presented in this guide offer a robust framework for the characterization and handling of this compound, enabling its confident application in the pursuit of novel molecular discovery.

References

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid. Retrieved from

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

J Michelle Leslie. (2020). IR/NMR example 3. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Organic Spectroscopy Problems. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrate chlorides. Retrieved from [Link]

-

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]

-

Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 933702-12-6|6-Chloro-5-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 6-Chloro-5-methylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid

Introduction

6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933702-12-6) is a substituted pyrimidine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a chloro group, a methyl group, and a carboxylic acid on the pyrimidine core provides multiple reaction sites for synthetic elaboration, making it an important intermediate for the development of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and structural confirmation of this compound. As direct experimental spectra are not always consolidated in a single source, this document synthesizes predictive data based on foundational spectroscopic principles with field-proven insights, establishing a reliable analytical framework for researchers. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only data interpretation but also the causality behind the spectral features and robust protocols for data acquisition.

Molecular Structure and Spectroscopic Blueprint

The structural features of 6-Chloro-5-methylpyrimidine-4-carboxylic acid dictate its unique spectroscopic signature. The aromatic pyrimidine ring, substituted with an electron-withdrawing chlorine atom and carboxyl group, and an electron-donating methyl group, creates a distinct electronic environment that is interrogated by the following techniques:

-

NMR Spectroscopy will elucidate the connectivity and chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyrimidine ring.

-

IR Spectroscopy will identify the key functional groups, most notably the carboxylic acid moiety through its characteristic O-H and C=O stretching vibrations.

-

Mass Spectrometry will confirm the molecular weight and elemental composition, with the chlorine atom providing a distinctive isotopic pattern.

Caption: Molecular structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. Due to the acidic nature of the carboxylic acid proton, a solvent like DMSO-d₆ is recommended as it allows for the observation of exchangeable protons.

¹H NMR Analysis

Expertise & Experience: The ¹H NMR spectrum is expected to be simple and highly informative. Three distinct signals are predicted, corresponding to the three different proton environments in the molecule.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It will appear far downfield, typically as a broad singlet due to hydrogen bonding and chemical exchange.

-

Pyrimidine Ring Proton (H2): This proton is attached to an sp²-hybridized carbon and is influenced by the two adjacent electronegative nitrogen atoms in the aromatic ring. This strong deshielding effect will shift its signal significantly downfield.

-

Methyl Protons (-CH₃): These protons are attached to an sp³-hybridized carbon, which is bonded to the pyrimidine ring. They will appear in the aliphatic region, shifted slightly downfield from a typical alkane methyl group due to the influence of the aromatic ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

|---|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Highly acidic proton, subject to hydrogen bonding and exchange. |

| ~9.0 | Singlet | 1H | H2 | Deshielded by two adjacent electronegative nitrogen atoms in the heteroaromatic ring. |

| ~2.6 | Singlet | 3H | -CH₃ | Attached to the aromatic pyrimidine ring. |

¹³C NMR Analysis

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are governed by hybridization and the electronic environment.[1][2]

-

Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear furthest downfield.[3]

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): These sp²-hybridized carbons resonate in the aromatic region. Carbons directly bonded to electronegative atoms (N, Cl) like C2, C4, and C6 will be more deshielded and appear further downfield than C5.[4][5]

-

Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most shielded and appear furthest upfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality |

|---|---|---|

| ~165 | C (COOH) | sp² carbonyl carbon, highly deshielded. |

| ~162 | C6 | Attached to both a nitrogen and a chlorine atom. |

| ~159 | C2 | Positioned between two electronegative nitrogen atoms. |

| ~157 | C4 | Attached to two nitrogen atoms and the carboxyl group. |

| ~120 | C5 | Attached to the methyl group; less deshielded than other ring carbons. |

| ~15 | C (-CH₃) | sp³ hybridized carbon, appears in the aliphatic region. |

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of 6-Chloro-5-methylpyrimidine-4-carboxylic acid for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing. The use of DMSO-d₆ is crucial for observing the labile carboxylic acid proton.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Data Acquisition:

-

Locking: Lock the spectrometer field on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[7]

-

Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a longer acquisition time with several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.[7][8]

-

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides a rapid and definitive confirmation of the molecule's key functional groups. The most prominent features will arise from the carboxylic acid moiety.

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in an exceptionally broad and strong absorption band for the O-H stretch, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which can obscure the C-H stretching signals.[9][10][11]

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present. Its position is influenced by conjugation with the pyrimidine ring.[3]

-

C=N / C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N bond stretching.[12]

-

C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~2950 | Weak-Medium | C-H Stretch | Methyl (-CH₃) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrimidine Ring |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

| ~780 | Medium | C-Cl Stretch | Chloroalkene |

Experimental Protocol: ATR-FTIR Data Acquisition

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.[13][14]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[15]

-

Sample Application: Place a small amount (a few milligrams) of the solid 6-Chloro-5-methylpyrimidine-4-carboxylic acid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[15]

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.

-

Cleaning: After analysis, raise the press arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The presence of a chlorine atom provides a highly characteristic isotopic signature.

Molecular Formula: C₆H₅ClN₂O₂ Monoisotopic Mass: 172.0039 Da

-

Molecular Ion Peak (M⁺·): The key diagnostic feature will be the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed:

-

[M]⁺· at m/z 172.0: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺· at m/z 174.0: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

-

Fragmentation Pathways: Energetic ionization (like Electron Ionization, EI) will cause the molecular ion to fragment. For carboxylic acids, characteristic losses include the hydroxyl radical (·OH) and the carboxyl radical (·COOH).[16] Loss of the chlorine radical (·Cl) is also a probable fragmentation pathway.[17][18]

Predicted Mass Spectrometry Data (EI-MS)

| m/z (for ³⁵Cl) | Relative Intensity | Assignment |

|---|---|---|

| 174 | ~32% of M⁺· | [M+2]⁺· Isotope Peak |

| 172 | Base Peak | [M]⁺· Molecular Ion |

| 155 | Medium | [M - OH]⁺ |

| 137 | Medium | [M - Cl]⁺ |

| 127 | Strong | [M - COOH]⁺ |

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 6-Chloro-5-methylpyrimidine-4-carboxylic acid in EI-MS.

Experimental Protocol: ESI-MS Data Acquisition

Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[19]

-

Dilution: Create a dilute working solution by taking ~10 µL of the stock solution and diluting it into 1 mL of the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The final concentration should be in the low micromolar range (0.5-5 µM).[20][21]

-

Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the ESI needle.[19]

-

Infusion: Load the sample into a syringe and place it on a syringe pump connected to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

-

Ionization and Analysis:

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Acquire the mass spectrum in either positive ion mode (to detect [M+H]⁺ at m/z 173/175) or negative ion mode (to detect [M-H]⁻ at m/z 171/173).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record the signal.[22][23]

-

Conclusion

The structural elucidation of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the critical carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via its characteristic isotopic pattern. Together, these spectroscopic data points form a comprehensive and self-validating analytical package, providing researchers with the necessary confidence in the identity and purity of this important chemical intermediate.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blogs. Available at: [Link]

-

Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

-

Denecker, M., et al. (n.d.). Protocol device used for FTIR-ATR spectroscopy. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Rutgers-Newark Chemistry. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT. Available at: [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Department of Chemistry. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available at: [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Química Orgánica. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

-

Rijs, N. J., & Langley, G. J. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. Available at: [Link]

-

AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems. AWS. Available at: [Link]

-

ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Publications. Available at: [Link]

-

Aribo Biotechnology. (n.d.). 933702-12-6 | 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Aribo Biotechnology. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Safe, S., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]

-

Ivy Fine Chemicals. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid [CAS: 933702-12-6]. Ivy Fine Chemicals. Available at: [Link]

-

BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. BuyersGuideChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Majid Ali. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. web.mit.edu [web.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. youtube.com [youtube.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. Rutgers_MS_Home [react.rutgers.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. phys.libretexts.org [phys.libretexts.org]

- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of targeted therapeutics. A thorough understanding of its solubility characteristics in various common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. In the absence of extensive experimental data in publicly available literature, this guide integrates predicted physicochemical properties with established principles of solubility to offer a robust framework for researchers. It further details validated experimental protocols for both qualitative and quantitative solubility determination, empowering scientists to generate reliable data tailored to their specific applications.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being one of the most fundamental and often underestimated hurdles. For a synthetic building block like 6-Chloro-5-methylpyrimidine-4-carboxylic acid, its solubility profile dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical determinant in the feasibility of purification techniques such as crystallization. In the subsequent stages of drug development, the aqueous solubility of a molecule and its derivatives profoundly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This guide is structured to provide a holistic understanding of the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. We will first delve into its core physicochemical properties, which are the primary determinants of its solubility behavior. Subsequently, a theoretical framework will be presented to predict its solubility in different classes of solvents. The cornerstone of this guide is the detailed experimental protocols, designed to be self-validating and to provide researchers with the tools to empirically determine solubility.

Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. For 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6), a comprehensive understanding of its physicochemical parameters is the first step in predicting and interpreting its solubility. Due to the limited availability of experimentally derived data in the public domain, we will leverage in-silico prediction tools, such as those provided by ACD/Labs Percepta, to establish a working profile for this compound.[1][2][3][4][5][6] It is imperative for researchers to recognize that these are predicted values and should be confirmed experimentally where precise data is critical.

Table 1: Predicted Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid

| Property | Predicted Value | Significance in Solubility |

| Molecular Weight | 172.57 g/mol | Influences the energy required to overcome crystal lattice forces. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid proton's dissociation constant is crucial for understanding pH-dependent aqueous solubility. |

| logP | ~1.5 - 2.0 | The octanol-water partition coefficient indicates the lipophilicity of the molecule, influencing its solubility in nonpolar vs. polar solvents. |

| Melting Point | Not available | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy. |

Causality behind the Properties:

-

pKa: The presence of the electron-withdrawing pyrimidine ring and the chloro substituent is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid, resulting in a lower pKa. This means the molecule will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH and in basic solutions.

-

logP: The molecule possesses both polar (carboxylic acid, pyrimidine nitrogens) and nonpolar (methyl group, chloropyrimidine ring) regions. The predicted logP suggests a moderate degree of lipophilicity, indicating that it will likely have appreciable solubility in a range of organic solvents, but may require specific solvent characteristics for high solubility.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced approach considers the interplay of polarity, hydrogen bonding capacity, and the acidic/basic nature of both the solute and the solvent.

Solubility in Aqueous Media: The Influence of pH

The solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid in aqueous solutions is expected to be highly dependent on pH.

-

Acidic Conditions (pH < pKa): In solutions where the pH is significantly below the pKa of the carboxylic acid, the molecule will exist predominantly in its neutral, protonated form. In this state, its aqueous solubility is likely to be low, governed by the polarity of the overall molecule.

-

Neutral to Basic Conditions (pH > pKa): As the pH of the solution rises above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion. This ionization dramatically increases the polarity of the molecule and its ability to interact with polar water molecules through ion-dipole interactions, leading to a significant increase in aqueous solubility. A related compound, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, is noted to be soluble in alkaline solutions, supporting this principle.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the balance of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. The carboxylic acid group can engage in hydrogen bonding with the alcohol's hydroxyl group, and the pyrimidine nitrogens can also act as hydrogen bond acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively solvate 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Acetonitrile, being less polar, may offer moderate solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar carboxylic acid and the pyrimidine ring, the solubility of this compound in nonpolar solvents is expected to be very low. The energy required to break the intermolecular hydrogen bonds in the solid solute would not be compensated by the weak van der Waals interactions with the nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They may offer some level of solubility, but likely less than more polar aprotic solvents.

Table 2: Predicted Qualitative Solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M HCl | Low | Predominantly in the neutral, less polar form. |

| Aqueous (Basic) | 0.1 M NaOH | High | Forms the highly polar and soluble carboxylate salt. |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate | Moderate polarity and hydrogen bond acceptance. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Moderate polarity, but weaker interactions than polar aprotic solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity. |

| Nonpolar | Toluene, Hexane | Very Low | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable process development. The following protocols are designed to be robust and provide a clear, actionable workflow for researchers.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. General safety precautions for handling pyrimidine carboxylic acids include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Qualitative Solubility Testing

This protocol provides a rapid assessment of solubility in a range of solvents, which is invaluable for initial solvent screening.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 6-Chloro-5-methylpyrimidine-4-carboxylic acid into a series of clean, dry, and labeled small test tubes or vials.

-

Solvent Addition: To each vial, add the test solvent dropwise, starting with 0.5 mL.

-

Agitation: Vigorously agitate the mixture for 60 seconds at a controlled ambient temperature (e.g., 25 °C). A vortex mixer is recommended for consistent results.

-

Observation: Visually inspect the mixture against a dark background. Classify the solubility as:

-

Soluble: A clear, homogenous solution is formed with no visible solid particles.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL. This incremental approach helps to differentiate between low and partial solubility.

-

pH Testing for Aqueous Solutions: For the vials containing water, 5% NaOH, and 5% NaHCO3, test the final solution with pH paper or a calibrated pH meter to confirm the acidic or basic nature of the solution. The reaction of a carboxylic acid with NaHCO3 should also produce effervescence (CO2 gas).

Workflow for Qualitative Solubility Screening:

Caption: A sequential workflow for the quantitative determination of solubility using the gravimetric method.

Conclusion

While a comprehensive, publicly available experimental dataset on the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is currently lacking, this guide provides a robust framework for researchers to navigate its solubility landscape. By integrating predicted physicochemical properties with fundamental chemical principles, we have established a theoretical basis for its solubility in a wide range of common laboratory solvents. The detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination empower researchers to generate the precise data required for their specific applications, from early-stage discovery to process development and formulation. Adherence to the outlined safety precautions is paramount to ensure the well-being of laboratory personnel. This guide serves as a valuable resource for any scientist working with this important heterocyclic building block, enabling more informed and efficient research and development.

References

- CymitQuimica. (n.d.). Safety Data Sheet: 6-Chloro-5-methylpyrimidine-4-carboxylic acid.

- BLD Pharm. (n.d.). 933702-12-6 | 6-Chloro-5-methylpyrimidine-4-carboxylic acid.

- Fisher Scientific. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.

- ChemScene. (n.d.). 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.

- Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine-5-carboxylic acid.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Pyrimidine-2-carboxylic acid.

- Cayman Chemical. (2022, December 13). Safety Data Sheet: Pyrimidine-4-Carboxylic Acid.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.

- Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds.

- R Discovery. (1979, January 1). Qualitative and Quantitative Analysis of Carboxylic Acids.

- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- ACD/Labs. (2025, July 24). What is the pKa of my compound?

- Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.).

- ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.

- ACS Publications. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.

- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.

- ACD/Labs. (2024, September 30). LogP Archives.

- Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- PubMed. (n.d.). Prediction of physicochemical properties.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Chapter: 01. (n.d.).

- ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 933702-12-6|6-Chloro-5-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 6-Chloro-5-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 - BuyersGuideChem [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Plausible Historical Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid

Abstract: 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. While direct, documented historical syntheses of this specific molecule are scarce in readily available literature, its structure lends itself to a logical, multi-step synthesis rooted in foundational reactions of heterocyclic chemistry. This guide provides a detailed exploration of a plausible historical synthesis pathway, constructed from established, century-old reactions. The proposed route is designed to be scientifically rigorous, reflecting the methods and chemical logic that would have been employed by organic chemists in the mid-20th century. We will dissect each step, from the construction of the pyrimidine core to the introduction of its characteristic substituents, offering both mechanistic insights and detailed experimental protocols.

Part 1: Introduction & Retrosynthetic Analysis

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and synthetic drugs. The systematic study of pyrimidines began in 1884 with Pinner, who first synthesized derivatives by condensing ethyl acetoacetate with amidines[1]. The specific substitution pattern of 6-Chloro-5-methylpyrimidine-4-carboxylic acid—featuring a halogen, a small alkyl group, and a carboxylic acid—makes it a valuable, albeit complex, building block for further chemical elaboration.

A logical retrosynthetic analysis of the target molecule suggests a pathway beginning with the formation of the core pyrimidine ring, followed by functional group interconversions.

Caption: Stage A - Pyrimidine ring formation.

Causality and Experimental Choices:

-

Choice of Precursors: Ethyl 2-formyl-2-methylpropanoate provides the C4, C5, and C6 atoms of the pyrimidine ring, complete with the necessary methyl and ester functionalities. Urea is a simple, inexpensive source for the N1 and N3 atoms and the C2 atom.

-

Reaction Conditions: The reaction is typically base-catalyzed, with sodium ethoxide (NaOEt) being a common choice when using ethanol as a solvent. The base deprotonates the urea, increasing its nucleophilicity, and facilitates the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add urea (1.1 eq.). Stir until dissolved.

-

Condensation: Add Ethyl 2-formyl-2-methylpropanoate (1.0 eq.) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid). The product will precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure pyrimidinone.

Stage B: Chlorination of the Pyrimidinone

The conversion of a hydroxypyrimidine (which exists predominantly in its keto-tautomer form, a pyrimidinone) to a chloropyrimidine is a classic transformation. The most common and historically significant reagent for this purpose is phosphorus oxychloride (POCl₃).[2][3]

Caption: Stage B - Chlorination of the pyrimidinone.

Causality and Experimental Choices:

-

Reagent Choice: POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent.[3] Its effectiveness stems from its ability to convert the amide-like pyrimidinone into a more reactive intermediate that is susceptible to nucleophilic attack by chloride ions.

-

Reaction Conditions: The reaction typically requires heating to reflux to overcome the activation energy.[3] In some historical procedures, a tertiary amine like N,N-dimethylaniline is added to scavenge the HCl produced and drive the reaction to completion, although heating in neat POCl₃ is also common.[2]

-

Workup Caution: The workup for this reaction must be performed with extreme care. POCl₃ reacts violently and exothermically with water. The reaction mixture is typically poured slowly onto crushed ice to quench the excess reagent.[3]

Experimental Protocol: Synthesis of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate

-

Reaction Setup: In a flask equipped with a reflux condenser and gas outlet bubbler (to vent HCl), place the dry Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate (1.0 eq.).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Reagent Removal: After cooling, remove the excess POCl₃ by distillation under reduced pressure. This is a critical safety step.[3]

-

Quenching: (Caution: Highly Exothermic) Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.

-

Isolation: The product, being an organic solid, will precipitate. Adjust the pH of the aqueous solution to neutral or slightly basic with a sodium carbonate solution to ensure complete precipitation.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol will afford the pure chlorinated product.

Stage C: Ester Hydrolysis to Carboxylic Acid

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is most reliably achieved by saponification—a base-mediated hydrolysis.

Caption: Stage C - Final ester hydrolysis.

Causality and Experimental Choices:

-

Reagent Choice: Aqueous sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. Ethanol is often used as a co-solvent to improve the solubility of the organic ester in the aqueous base.

-

Two-Step Process: The initial reaction with NaOH forms the sodium carboxylate salt. A subsequent acidification step, typically with a strong mineral acid like HCl, is required to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid

-

Saponification: Dissolve the Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5 eq.) and heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3.

-

Isolation: The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with a small amount of ice-cold water to remove inorganic salts, and dry thoroughly.

-

Purification: If necessary, the final product can be recrystallized from a suitable solvent like hot water or an ethanol/water mixture.

Part 3: Data Summary and Conclusion

This section summarizes the key transformations and expected outcomes of the proposed historical synthesis.

| Stage | Reaction Type | Key Reagents | Intermediate/Product | Plausible Yield Range |

| A | Condensation / Cyclization | Ethyl 2-formyl-2-methylpropanoate, Urea, NaOEt | Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate | 60-75% |

| B | Chlorination | POCl₃ | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 70-85% |

| C | Hydrolysis (Saponification) | NaOH, HCl | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 85-95% |

The synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid can be logically achieved through a sequence of classical organic reactions that would have been well within the repertoire of chemists for the better part of a century. By employing a Pinner-type pyrimidine synthesis to build the core, followed by a robust chlorination with phosphorus oxychloride and a standard ester hydrolysis, the target molecule can be constructed efficiently. This guide, by explaining the causality behind each experimental choice and providing detailed protocols, offers a comprehensive view into the historical and fundamental chemistry required to access complex heterocyclic building blocks.

References

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

-

Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

-

Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved January 6, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

Sources

The Diverse Biological Landscape of Pyrimidine Carboxylic Acids: A Technical Guide for Drug Discovery

Executive Summary

Pyrimidine carboxylic acids represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of this versatile chemical class, moving beyond a simple catalog of activities to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies required for their evaluation. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on the inhibition of dihydroorotate dehydrogenase (DHODH) as a key therapeutic strategy.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the discovery of novel therapeutics based on the pyrimidine carboxylic acid framework.

The Pyrimidine Carboxylic Acid Scaffold: A Privileged Structure

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2][6] The incorporation of a carboxylic acid group onto this scaffold dramatically enhances its chemical versatility and potential for specific, high-affinity interactions with biological targets. This moiety can act as a hydrogen bond donor and acceptor, a metal chelator, and can exist in an anionic state, allowing it to form crucial salt-bridge interactions within enzyme active sites.[4] This combination of a biologically relevant core and a highly functional chemical handle makes the pyrimidine carboxylic acid a "privileged structure" in drug design, capable of being tailored to address a wide array of diseases.[7]

A Spectrum of Therapeutic Potential

Derivatives of pyrimidine carboxylic acid have been investigated across numerous therapeutic areas, demonstrating a wide range of potent biological effects.[2][8][9]

Anticancer Activity

The most heavily explored application is in oncology.[8][10][11] These compounds can induce apoptosis, arrest the cell cycle, and inhibit the proliferation of various cancer cell lines, including those of the colon, breast, lung, and cervix.[8][12] A primary mechanism for this activity is the targeted inhibition of enzymes crucial for the rapid proliferation of cancer cells.[3][13]

Antimicrobial Activity

Numerous pyrimidine carboxylic acid derivatives exhibit significant antibacterial and antifungal properties.[14][15][16][17] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[14][17] The mechanism often involves the disruption of essential metabolic pathways or cell wall synthesis in the microbe.

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, this class of compounds has shown promise as anti-inflammatory, analgesic, antiviral, and antioxidant agents.[2][7][18][19] For instance, certain derivatives have been shown to be potent inhibitors of the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade.[7][18]

Dissecting the Mechanism of Action: The DHODH Paradigm

A central reason for the potent anticancer and anti-inflammatory activity of many pyrimidine carboxylic acids is their ability to inhibit dihydroorotate dehydrogenase (DHODH) .[3][4][5]

Causality: Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to synthesize new DNA and RNA.[20] These cells rely heavily on the de novo pyrimidine biosynthesis pathway.[20] DHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][13] By inhibiting DHODH, pyrimidine carboxylic acid-based drugs effectively starve these rapidly dividing cells of the essential building blocks needed for their growth and survival, leading to cell cycle arrest and apoptosis.[5][20] This targeted approach provides a therapeutic window, as many normal, slower-dividing cells can meet their needs through alternative salvage pathways.

Diagram: DHODH Inhibition in the Pyrimidine Biosynthesis Pathway

Caption: Inhibition of DHODH by pyrimidine carboxylic acids blocks the synthesis of orotate, a key precursor for DNA and RNA.

Methodologies for Biological Evaluation: A Practical Guide

Evaluating the potential of a novel pyrimidine carboxylic acid derivative requires a systematic, multi-tiered approach. The protocols described here are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential is typically performed using cell-based cytotoxicity assays.[21][22][23] The MTT or MTS assay is a reliable and widely used colorimetric method.[22]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[24] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration can be varied, but it's important to note that the calculated EC₅₀ can be dependent on exposure time.[25]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Diagram: General Workflow for Compound Evaluation

Caption: A systematic workflow for the discovery and optimization of bioactive pyrimidine carboxylic acid derivatives.

In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) must be established.[26][27] This is the lowest concentration of an agent that prevents the visible growth of a microorganism.[26][27] The broth microdilution method is a standardized and reproducible technique.[26][27]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: From a pure overnight culture, suspend 3-4 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26] Dilute this suspension to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well.[26][27]

-

Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[28] Add 100 µL of the stock solution of the test compound to the first column and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[26]

-

Inoculation: Add the diluted bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).[26]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[27][28]

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[26][27]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine carboxylic acids is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] SAR studies are crucial for optimizing potency and selectivity.

-

Role of the Carboxylic Acid: Studies on DHODH inhibitors have established that the 6-carboxylic acid group is essential for significant enzyme inhibition.[4] Attempts to replace it with similar functional groups like sulfonamides or tetrazoles resulted in a loss of activity, indicating that the carboxylic acid moiety is preferentially recognized by the enzyme's active site.[4]

-

Substituents on the Ring: The addition of various functional groups at other positions on the pyrimidine ring can drastically alter the compound's activity. For example, modifying substituents can optimize potency and lipophilicity.[29] Conformational restriction of side chains has been shown to increase inhibitory potency against certain targets by several folds.[29] The introduction of different amine groups or other heterocyclic rings can be used to fine-tune the molecule's interaction with the target protein and improve its pharmacological properties.

Table 1: Example SAR Data for Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC₅₀ |

| Hit Compound | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 5.85 |

| Analog 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.32 |

| LEI-401 (1) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |

| Data adapted from structure-activity relationship studies.[30] This table illustrates how systematic modification of the R2 and R3 positions leads to a significant, greater than 10-fold increase in potency. |

Future Directions and Therapeutic Outlook

The pyrimidine carboxylic acid scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

-

Developing Novel Derivatives: Synthesizing new libraries of compounds with diverse substitutions to explore new biological targets and overcome resistance mechanisms.[10]

-

Multi-Target Ligands: Designing molecules that can simultaneously modulate multiple targets, which is a promising strategy for complex diseases like cancer.[7]

-

Improving Pharmacokinetics: Optimizing the drug-like properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar.

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Semantic Scholar.

- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (n.d.).

- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed.

- Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). (n.d.). Journal of Chemical and Pharmaceutical Research.

- A model-based approach to the in vitro evaluation of anticancer activity. (n.d.). PubMed.

- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. (n.d.). Benchchem.

- Bioassays for anticancer activities. (n.d.). Semantic Scholar.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.).

- Scheme of the role of dihydroorotate dehydrogenase (DHODH) in de novo... (n.d.).

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020).

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed.

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). World Journal of Pharmacy and Pharmaceutical Sciences.

- DHODH Inhibitors. (n.d.). Santa Cruz Biotechnology.

- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology.

- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).

- Synthesis and antibacterial properties of pyrimidine deriv

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. ijrpr.com [ijrpr.com]